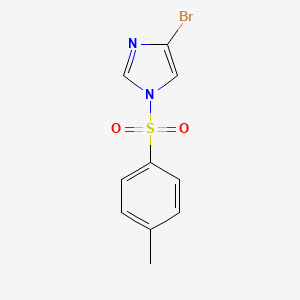

4-Bromo-1-tosyl-1H-imidazole

Vue d'ensemble

Description

4-Bromo-1-tosyl-1H-imidazole is a heterocyclic organic compound that features a bromine atom and a tosyl group attached to an imidazole ring. Imidazoles are a significant class of compounds in organic chemistry due to their presence in many biologically active molecules and pharmaceuticals. The bromine atom and tosyl group in this compound make it a versatile intermediate in various chemical reactions, particularly in the synthesis of more complex molecules.

Mécanisme D'action

Target of Action

Imidazole compounds are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Imidazole compounds are known to be involved in a wide range of biochemical pathways, influencing various cellular processes .

Result of Action

Imidazole compounds are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-tosyl-1H-imidazole typically involves the bromination of 1-tosyl-1H-imidazole. One common method is to react 1-tosyl-1H-imidazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

- Dissolve 1-tosyl-1H-imidazole in a suitable solvent like dichloromethane.

- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.

- Reflux the mixture for several hours.

- After completion, cool the reaction mixture and extract the product using an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-tosyl-1H-imidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.

Reduction: The tosyl group can be reduced to yield the corresponding imidazole derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Nucleophilic Substitution: Substituted imidazoles with various functional groups.

Cross-Coupling Reactions: Biaryl or alkyne-substituted imidazoles.

Reduction: De-tosylated imidazole derivatives.

Applications De Recherche Scientifique

4-Bromo-1-tosyl-1H-imidazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological macromolecules.

Medicine: Investigated for its potential as a building block in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-1-methyl-1H-imidazole

- 4-Bromo-1-phenyl-1H-imidazole

- 4-Bromo-1-benzyl-1H-imidazole

Comparison

4-Bromo-1-tosyl-1H-imidazole is unique due to the presence of the tosyl group, which imparts specific chemical properties such as increased stability and reactivity in certain reactions. Compared to 4-Bromo-1-methyl-1H-imidazole, the tosyl group provides a better leaving group for nucleophilic substitution reactions. The presence of the tosyl group also allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Activité Biologique

4-Bromo-1-tosyl-1H-imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, supported by research findings and data.

Chemical Structure and Properties

The compound features a bromine atom and a tosyl group attached to an imidazole ring, which contributes to its unique reactivity profile. The general formula for this compound is , with a molecular weight of approximately 301.15 g/mol. The presence of the tosyl group enhances its solubility and binding affinity to biological targets, making it an attractive candidate for drug development.

This compound interacts with various biological targets, including enzymes and receptors. Its mode of action typically involves:

- Binding to Active Sites : The imidazole ring can form hydrogen bonds and coordinate interactions with active sites on proteins.

- Allosteric Modulation : It may also bind to allosteric sites, leading to conformational changes in target proteins, which can modulate their activity .

Biological Activities

The compound exhibits a range of biological activities:

- Antibacterial Activity : Research indicates that imidazole derivatives, including this compound, possess significant antibacterial properties. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria .

- Antifungal Properties : Similar compounds have demonstrated antifungal activity, suggesting potential applications in treating fungal infections.

- Antitumor Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Evaluation : A study utilized disk diffusion methods to assess the antibacterial efficacy of various imidazole derivatives, including this compound. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .

- Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potential as an anticancer agent. For example, one study reported an IC50 value of 15 µM against breast cancer cells .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antibacterial Activity | Antifungal Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Significant | Moderate | High |

| 4-Iodo-1-tosyl-1H-imidazole | Moderate | High | Moderate |

| 4-Methylsulfanyl-1H-imidazole | Low | Significant | Low |

Propriétés

IUPAC Name |

4-bromo-1-(4-methylphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-6-10(11)12-7-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRKCNGAIKLPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609954 | |

| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615534-48-0 | |

| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.